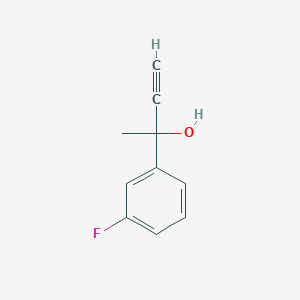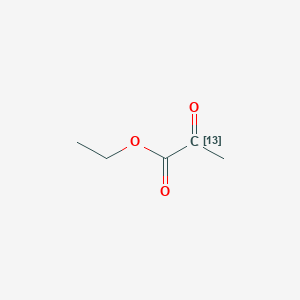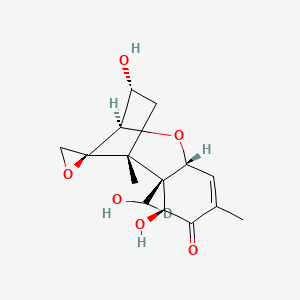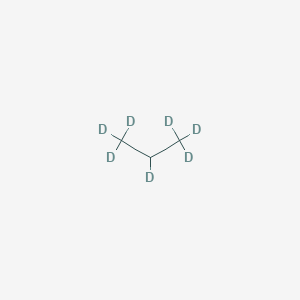ruthenium(II) chloride CAS No. 944451-27-8](/img/structure/B3334570.png)
Chloro[(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl](P-cymene)ruthenium(II) chloride
概要
説明
Chloro®-(+)-2,2’-bis(diphenylphosphino)-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthylruthenium(II) chloride is a complex organometallic compound . It’s used in various chemical reactions, including the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation .
Synthesis Analysis
This compound can be synthesized from RuCl3·3H2O in alcohol by adding α-phellandrene as the anion ligand. The yield of this one-step process is 93.8% .Molecular Structure Analysis
The molecular formula of this compound is C48H42Cl2O4P2Ru . It’s a complex organometallic compound that includes ruthenium, chlorine, and the organic ligand p-cymene .Chemical Reactions Analysis
This compound can react with arylimines and 4 equivalents of KOAc in methanol at room temperature to produce stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . It can also react with other arenes at high temperatures .Physical And Chemical Properties Analysis
The compound is a solid with a molecular weight of 916.77 g/mol . It’s slightly soluble in water, with hydrolysis occurring upon dissolution .科学的研究の応用
Catalytic Asymmetric Hydrogenation
Research has shown that Chloro(R)-(+)-2,2'-bis(diphenylphosphino)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthylruthenium(II) chloride is highly active and enantioselective for the homogeneous asymmetric hydrogenation of substrates such as o-chloroacetophenone, leading to the production of optically pure alcohols. The compound has been utilized in various asymmetric hydrogenation reactions, demonstrating its capability to produce high yields of enantiomerically pure products without the need for additional organic or inorganic bases, contrasting the findings of earlier studies by Noyori and coworkers Rane, V., Tas, D., Parton, R., & Jacobs, P. A. (1996). Catalysis Letters, 41, 111-112.
Synthesis of Chiral Amino Acid Derivatives
The ligands derived from this compound have been applied in the Rh-catalyzed asymmetric hydrogenation of acetamidoacrylic acids and esters, producing chiral amino acid derivatives with excellent enantioselectivities (up to 97%). This highlights the compound's utility in synthesizing biologically relevant molecules with high chiral purity, essential for pharmaceutical applications Guo, R., Au‐Yeung, T. T.‐L., Wu, J., Choi, M. C. K., & Chan, A. (2002). Tetrahedron-Asymmetry, 13, 2519-2522.
Preparation and Use for Catalytic Hydrogenation of Ketones
Further developments in the preparation of nucleophilic diphosphine ligands and their ruthenium(II) complexes have shown that these complexes are active catalyst precursors for the enantioselective reduction of aryl ketones under mild conditions. The resulting chiral alcohols were isolated in moderate to good yields, with enantioselectivities up to 93%, indicating the potential for fine chemical synthesis Lorraine, S. C., Abdur-Rashid, K., Jia, W.‐Q., Kareem, A.-R., Maragh, P. T., & Dasgupta, T. (2020). Inorganica Chimica Acta, 511, 119850.
Novel Synthesis Methods and Structural Analysis
Innovative synthesis methods for anionic dinuclear ruthenium(II) complexes have been reported, showcasing the versatility of this compound in forming catalysts for asymmetric hydrogenation with high activity and enantioselectivity. The crystal structure of these complexes has been detailed, providing insight into their mechanism of action and the role of the chelating diphosphine ligands in facilitating catalytic activity Mashima, K., Nakamura, T., Matsuo, Y., & Tani, K. (2000). Journal of Organometallic Chemistry, 607, 51-56.
Safety and Hazards
将来の方向性
The compound is used as a reagent in organometallic chemistry and homogeneous catalysis . It’s also used to prepare catalysts used in borrowing hydrogen catalysis . Future research may explore its potential in other chemical reactions and its use in the synthesis of other complex organometallic compounds.
作用機序
Target of Action
It’s known that ruthenium complexes are often used as catalysts in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as C-H Activation . This process involves the breaking of a carbon-hydrogen bond and the formation of a new bond, often a carbon-metal bond. This can lead to significant changes in the structure and properties of the target molecule .
Biochemical Pathways
The c-h activation process can potentially influence a wide range of biochemical pathways, depending on the specific target molecules involved .
Result of Action
The result of the compound’s action is the production of stable (N^C)-cyclometallated ruthenium(II) complexes via C-H bond activation/deprotonation . This can be applied to nitrogen-containing molecules such as N-phenylpyrazole, 2-phenyl-2-oxazoline, and benzo[h]quinoline .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other chemicals can affect the C-H Activation process . For instance, the reaction of RuCl(2)(p-cymene) with arylimines and 4 equiv. of KOAc in methanol occurs at room temperature .
生化学分析
Biochemical Properties
It is known that ruthenium complexes can interact with various biomolecules, including enzymes and proteins . The nature of these interactions is largely dependent on the specific ligands attached to the ruthenium center .
Cellular Effects
Some ruthenium complexes have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that ruthenium complexes can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the stability and degradation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .
Dosage Effects in Animal Models
It is known that the effects of ruthenium complexes can vary with different dosages .
Metabolic Pathways
It is known that ruthenium complexes can interact with various enzymes and cofactors .
Transport and Distribution
It is known that the localization and accumulation of ruthenium complexes can vary depending on the specific ligands attached to the ruthenium center .
Subcellular Localization
It is known that ruthenium complexes can be directed to specific compartments or organelles depending on the specific ligands attached to the ruthenium center .
特性
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;1-methyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H40P2.C10H14.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-8(2)10-6-4-9(3)5-7-10;;;/h1-12,19-26,29-32H,13-18,27-28H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVYAXZMACLMGN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H54Cl2P2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944451-26-7, 944451-27-8 | |
| Record name | Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-[(1R)-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-diphenylphosphine-κP]]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene][1,1′-[(1S)-5,5′,6,6′,7,7′,8,8′-octahydro[1,1′-binaphthalene]-2,2′-diyl]bis[1,1-diphenylphosphine-κP]]ruthenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944451-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]](/img/structure/B3334555.png)



phosphane oxide](/img/structure/B3334597.png)